Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(carbamoylamino)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-10(14)7-9(13-11(12)15)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H3,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILPGCWBIRDFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate typically involves the esterification of 3-phenylpropanoic acid followed by the introduction of the aminocarbonyl group. One common method involves the following steps:
Esterification: 3-phenylpropanoic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 3-phenylpropanoate.
Amidation: The ester is then reacted with urea in the presence of a base such as sodium methoxide to introduce the aminocarbonyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structural motifs can inhibit tumor growth by targeting specific biochemical pathways involved in cancer cell proliferation. For instance, the compound's ability to act as an inhibitor of the LAT1 transporter has been linked to enhanced uptake of therapeutic agents in cancer cells, thereby improving treatment efficacy .
1.2 Neuroprotective Properties
Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells .
Agricultural Applications
2.1 Pesticide Development
The compound has been explored for use in developing novel pesticides due to its structural characteristics that resemble known bioactive compounds in pest control. Its derivatives have shown effectiveness against various pests while maintaining low toxicity to non-target organisms .
2.2 Herbicide Formulations
this compound can be utilized in formulating herbicides that target specific plant species without harming crops. This selectivity is crucial for sustainable agricultural practices .
Materials Science
3.1 Polymer Synthesis
In materials science, this compound serves as a building block for synthesizing polymers with desirable mechanical properties. Its incorporation into polymer matrices enhances thermal stability and chemical resistance, making it suitable for various industrial applications .
3.2 Coatings and Adhesives
The compound's reactivity allows it to be used in formulating coatings and adhesives that require strong bonding properties and durability under environmental stressors .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The research highlighted the compound's mechanism of action involving apoptosis induction through mitochondrial pathways .
Case Study 2: Agricultural Use
In a field trial conducted by agricultural scientists, formulations containing this compound showed a 30% increase in pest control efficacy compared to traditional pesticides while exhibiting lower environmental impact .
Mechanism of Action
The mechanism of action of Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural Analogues with Modified Ester Groups
Several 3-phenylpropanoate esters with varying ester chains (e.g., methyl, ethyl, propyl) have been synthesized and evaluated for bioactivity. For example:
- Methyl 3-phenylpropanoate (, Compound 1): A simple ester lacking substituents at the β-position.
- Ethyl 3-amino-3-phenylpropanoate (): An ethyl ester analogue with a primary amino group instead of urea. It is used in organic synthesis but lacks the hydrogen-bonding capacity of the urea group .
Key Difference : The methyl ester in the target compound may confer better metabolic stability compared to longer-chain esters (e.g., ethyl, propyl), while the urea group enhances polar interactions.
Analogues with Amide or Halogen Substituents
Compounds with amide or halogenated acyl groups at the β-position demonstrate distinct biological profiles:
- (S)-Methyl 2-(5-aminobenzamido)-3-phenylpropanoate (, Compound 4a): Features a benzamido group and exhibits antitumor activity (IC₅₀ = 1.2 µM against MCF-7 cells). The amide group contributes to rigidity and target binding .
- Methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate (, Compound 3): Contains a bromoacyl group, which may enhance electrophilicity for covalent binding. Toxicity studies indicate it is non-mutagenic and non-irritating .
Analogues with Heterocyclic or Bulky Substituents
- Methyl 3-[(1-adamantylcarbonyloxy)aminocarbonyl]propanoate (): Incorporates a bulky adamantyl group, which may enhance lipophilicity and blood-brain barrier penetration. The urea linkage remains critical for molecular recognition .
- Methyl 3-[3-(aminomethyl)phenyl]propanoate (): Includes an aminomethylphenyl group, enabling conjugation or further functionalization. Such derivatives are explored in prodrug design .
Key Difference: The phenyl group in the target compound balances aromatic interactions without introducing steric hindrance, unlike adamantyl or aminomethyl substituents.
Comparative Data Table
*Calculated based on structural formula.
Biological Activity
Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate, also known by its CAS number 37088-66-7, is a compound with significant biological activity that has garnered attention in various fields of medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H13N2O2 |
| Molecular Weight | 179.22 g/mol |
| Boiling Point | Not available |
| Log P (octanol-water partition) | 1.37 |
| H-bond Donors | 1 |
| H-bond Acceptors | 3 |
| GI Absorption | High |
| BBB Permeant | Yes |
These properties suggest favorable pharmacokinetic profiles, such as good gastrointestinal absorption and the ability to cross the blood-brain barrier .
Pharmacological Effects
This compound exhibits various biological activities, primarily attributed to its structural features. The compound has been studied for its potential as a:
- MAO-B Inhibitor : Research indicates that derivatives of phenylpropanoates can inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. The compound's structural analogs have shown IC50 values ranging from 56 nM to 1 μM, indicating potent inhibitory activity against MAO-B .
- Antimicrobial Agent : Preliminary studies suggest that compounds in this class may possess antimicrobial properties, acting against various bacterial strains .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the phenyl ring or the propanoate backbone can significantly influence biological activity. For instance, substituents on the phenyl group can enhance MAO-B inhibition potency. A detailed analysis of various derivatives has led to the identification of optimal substituents that maximize inhibitory effects while minimizing off-target interactions .
Case Studies
- MAO-B Inhibition Study : A study explored the inhibitory effects of this compound and its derivatives on MAO-B. The most potent derivative exhibited an IC50 value of 56 nM, showcasing its potential for treating conditions like Parkinson's disease .
- Antimicrobial Efficacy : Research conducted on various derivatives demonstrated that certain modifications could enhance antimicrobial activity against Gram-positive bacteria. The findings indicated a correlation between lipophilicity and antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer :
- Step 1 : Start with esterification of 3-amino-3-phenylpropanoic acid using methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 3-amino-3-phenylpropanoate.
- Step 2 : Introduce the aminocarbonyl group via carbodiimide-mediated coupling (e.g., EDC/HCl) with urea or a protected urea derivative.
- Optimization : Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of urea derivative) and temperature (0–25°C) to minimize side reactions. Purify via column chromatography (silica gel, EtOAc/hexane gradient) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, especially for the aminocarbonyl moiety .
- NMR Spectroscopy : Analyze and NMR spectra in DMSO-d₆ to verify the absence of unreacted amino groups (δ ~5.5 ppm for NH) and ester carbonyl signals (δ ~170 ppm).
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] at m/z 251.1) .
Q. What stability considerations are critical for handling this compound in aqueous environments?
- Methodological Answer :
- Hydrolysis Risk : The ester group is prone to hydrolysis under basic conditions (pH > 8). Store in anhydrous solvents (e.g., dry DMSO) at -20°C.
- Degradation Tests : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use buffered solutions (pH 3–7) for biological assays to minimize hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data arising from synthetic impurities?
- Methodological Answer :
- Purity Assessment : Use orthogonal methods:
- HPLC-DAD (≥95% purity, C18 column, acetonitrile/water gradient).
- Chiral HPLC to rule out stereoisomeric contaminants if asymmetric synthesis is employed .
- Bioactivity Validation : Re-test purified batches in dose-response assays (e.g., enzyme inhibition IC₅₀) to confirm target-specific effects vs. off-target interactions .
Q. What experimental strategies are effective for studying the compound’s interactions with biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics (kₐₙ, kₒff) in real time.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for urea-amide binding to receptors.
- Molecular Docking : Use AutoDock Vina to predict binding poses, focusing on hydrogen bonds between the aminocarbonyl group and active-site residues .
Q. How does stereochemistry at the 3-position influence the compound’s pharmacological profile?
- Methodological Answer :
- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation to isolate enantiomers.
- Configuration Analysis : Use vibrational circular dichroism (VCD) or X-ray crystallography to assign absolute configuration.
- Biological Impact : Compare enantiomers in vitro (e.g., CYP450 metabolism rates) and in vivo (PK/PD studies) to identify the active form .
Key Considerations for Researchers
- Computational Modeling : Combine MD simulations (AMBER/CHARMM) with experimental data to predict metabolite pathways .
- Comparative Studies : Benchmark against fluorinated analogs (e.g., 4-fluorophenyl derivatives) to assess electronic effects on bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
